5-Bromo-4-hydroxyquinolin-2(1H)-one
CAS No.:
Cat. No.: VC20478254
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrNO2 |
|---|---|
| Molecular Weight | 240.05 g/mol |
| IUPAC Name | 5-bromo-4-hydroxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H6BrNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13) |
| Standard InChI Key | REXVDTOMTUKKSY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)C(=CC(=O)N2)O |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 5-bromo-4-hydroxyquinolin-2(1H)-one is , with a molecular weight of 240.06 g/mol. The quinoline backbone consists of a fused benzene and pyridine ring, with substituents influencing its electronic and steric properties. The bromine atom at position 5 and the hydroxyl group at position 4 introduce distinct polarity and hydrogen-bonding capabilities, which may enhance interactions with biological targets.
Substituent Effects on Reactivity
The electron-withdrawing bromine atom at position 5 deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself. Meanwhile, the hydroxyl group at position 4 acts as a strong ortho/para-directing group, creating regioselective reactivity patterns. This dual substitution likely stabilizes the molecule through intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .
Comparative Structural Analysis
Table 1 highlights structural analogs of 5-bromo-4-hydroxyquinolin-2(1H)-one and their key features:
The positioning of bromine and hydroxyl groups significantly alters biological activity, underscoring the importance of substitution patterns in quinolinone derivatives .
Synthetic Methodologies
Bromination of 4-Hydroxyquinolin-2(1H)-one
A plausible route to 5-bromo-4-hydroxyquinolin-2(1H)-one involves electrophilic bromination of 4-hydroxyquinolin-2(1H)-one. Using bromine in acetic acid or -bromosuccinimide (NBS) in dimethylformamide (DMF), bromination preferentially occurs at the 5-position due to the directing effects of the hydroxyl group . For example, source describes bromination of 8-hydroxyquinoline derivatives using potassium carbonate and bromomethyl reagents, a method adaptable to this target compound.
Cyclization Approaches
Alternative methods involve cyclization of brominated precursors. Source outlines the synthesis of 4-hydroxybenzo[h]quinolin-2(1H)-one via cyclization of malonamide derivatives using polyphosphoric acid (PPA). Adapting this approach, 5-bromo-4-hydroxyquinolin-2(1H)-one could be synthesized from a brominated isatin derivative treated with (trimethylsilyl)diazomethane (TMSCHN), followed by demethylation using BBr .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
The hydroxyl group () is expected to show a broad absorption band near 3200–3500 cm, while the carbonyl () stretch appears around 1640–1680 cm. The C-Br vibration typically occurs at 550–650 cm.
Nuclear Magnetic Resonance (NMR)
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NMR: The hydroxyl proton may appear as a singlet near δ 10–12 ppm. Aromatic protons adjacent to bromine (e.g., H-6 and H-8) exhibit downfield shifts due to the electron-withdrawing effect, while H-3 and H-7 resonate upfield .
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NMR: The carbonyl carbon (C-2) is deshielded (~δ 160–165 ppm). The brominated carbon (C-5) appears at δ 110–120 ppm, and the hydroxyl-bearing carbon (C-4) at δ 145–150 ppm.
Hypothesized Biological Activities
Anticancer Mechanisms
Brominated quinolinones induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and mitochondrial membrane depolarization. The 4-hydroxy group enhances metal-binding capacity, facilitating interactions with iron or copper ions to produce cytotoxic radicals .
Comparative Reactivity and Applications
Suzuki Coupling for Functionalization
Source demonstrates Suzuki coupling of brominated 3-hydroxyquinolin-2(1H)-ones with arylboronic acids to introduce fluorophenyl groups. Applying this to 5-bromo-4-hydroxyquinolin-2(1H)-one could yield derivatives with enhanced pharmacokinetic properties, such as improved solubility or target affinity .
Coordination Chemistry
The hydroxyl and carbonyl groups enable chelation of metal ions, forming complexes with potential anticancer or antimicrobial activity. For example, zinc or copper complexes of 8-hydroxyquinoline derivatives show enhanced bioactivity compared to the parent compounds.
Challenges and Future Directions
Despite the promise of 5-bromo-4-hydroxyquinolin-2(1H)-one, gaps remain in its empirical validation. Key priorities include:
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Synthetic Optimization: Developing high-yield, scalable routes to the compound.
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Biological Screening: Evaluating its activity against bacterial, viral, and cancer cell lines.
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Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize efficacy and reduce toxicity.
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